molecular formula C4H7F3N2O B13317937 2-[(2,2,2-Trifluoroethyl)amino]acetamide

2-[(2,2,2-Trifluoroethyl)amino]acetamide

Cat. No.: B13317937
M. Wt: 156.11 g/mol
InChI Key: SXZQCNMWUQWZMX-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoroethyl)amino]acetamide is a versatile acetamide derivative that plays a crucial role in organic synthesis and medicinal chemistry. The presence of the trifluoroethyl group enhances the stability and alters the biological activity of the compound, impacting properties such as solubility and lipophilicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[(2,2,2-Trifluoroethyl)amino]acetamide involves reacting chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base such as sodium hydroxide and water. This is followed by treatment with aqueous ammonia in the presence of methyl tert-butyl ether in an autoclave under pressure . Another method involves reacting glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide, followed by the removal of the protective group under the action of hydrated fibril .

Industrial Production Methods

The industrial production of this compound is designed to be environmentally friendly and commercially viable. The process ensures high yield and greater chemical purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,2-Trifluoroethyl)amino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis and applications .

Mechanism of Action

The mechanism of action of 2-[(2,2,2-Trifluoroethyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s stability and alters its biological activity, impacting its absorption, distribution, metabolism, and excretion within biological systems .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(2,2,2-Trifluoroethyl)amino]acetamide include:

Uniqueness

The uniqueness of this compound lies in its trifluoroethyl group, which imparts distinctive characteristics to the molecule, enhancing its stability and altering its biological activity. This makes it a valuable tool in both organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C4H7F3N2O

Molecular Weight

156.11 g/mol

IUPAC Name

2-(2,2,2-trifluoroethylamino)acetamide

InChI

InChI=1S/C4H7F3N2O/c5-4(6,7)2-9-1-3(8)10/h9H,1-2H2,(H2,8,10)

InChI Key

SXZQCNMWUQWZMX-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N)NCC(F)(F)F

Origin of Product

United States

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